molecular formula C19H26N2O2S B2429140 (E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one CAS No. 1421587-27-0

(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one

Katalognummer B2429140
CAS-Nummer: 1421587-27-0
Molekulargewicht: 346.49
InChI-Schlüssel: CAVJYLKEWLNBMF-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of morpholines, which are part of the structure of the compound, has seen significant advancements. These advancements include the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Wissenschaftliche Forschungsanwendungen

Neuroinflammatory Imaging

Radioligands like DPA-713 and DPA-714, part of the pyrazolopyrimidine class, have been compared for their efficacy in neuroinflammatory imaging. These compounds, through PET scans, can specifically localize neuroinflammatory sites, making them crucial for detecting and understanding neuroinflammatory conditions like stroke or neurodegenerative diseases. Especially, 18F-DPA-714 shows promise due to its higher bioavailability and reduced nonspecific binding in brain tissue (Chauveau et al., 2009).

Anticonvulsant Activity

A new class of hybrid compounds, joining chemical fragments of known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide, has been synthesized and shown broad-spectrum anticonvulsant activity across various preclinical seizure models. These compounds, especially compound 11, have demonstrated higher protection and safety profiles than clinically relevant antiepileptic drugs, indicating their potential as new treatments for epilepsy (Kamiński et al., 2015).

GABAA Receptor Modulation

Compounds like imidazolones and pyrrolones, when synthesized and tested, have shown significant anxiolytic properties due to modulation of the GABAA receptor response. These compounds could offer pharmacological activity without the typical side effects associated with benzodiazepine receptor agonists, suggesting their potential utility in treating anxiety disorders (Grunwald et al., 2006).

Antimicrobial and Anti-diabetic Screening

Substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives have been synthesized and evaluated for their antimicrobial and anti-diabetic activities. The molecular docking studies and in vitro and in vivo anti-diabetic activities indicate that these compounds, especially compound 11a, have significant potential as antimicrobial and anti-diabetic agents (Ramya et al., 2017).

Antiepileptic Drug Interaction

N-(morpholinomethyl)-p-isopropoxyphenylsuccinimide (MMIPPS) significantly elevates the threshold for electroconvulsions, enhancing the anticonvulsant activity of phenobarbital and valproate without altering their brain concentrations. This indicates its potential in improving antiepileptic drug efficacy and safety profiles (Żółkowska et al., 2013).

Anti-Inflammatory Activity

Compounds like 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide have demonstrated in vivo anti-inflammatory properties, inhibiting oedema formation in animal models. This suggests their potential role in treating inflammatory conditions (Torres et al., 1999).

Eigenschaften

IUPAC Name

(E)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c22-19(8-7-17-5-2-1-3-6-17)21-9-4-14-24-16-18(21)15-20-10-12-23-13-11-20/h1-3,5-8,18H,4,9-16H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVJYLKEWLNBMF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.